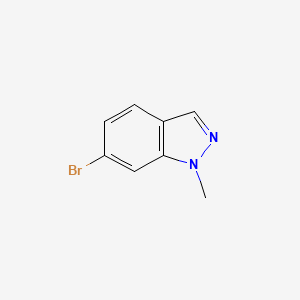

6-bromo-1-methyl-1H-indazole

描述

Overview of Indazole Scaffolds in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological activities. mdpi.comresearchgate.net Although rarely found in nature, synthetic compounds incorporating the indazole core have garnered significant attention for their therapeutic potential. mdpi.com The diverse biological activities attributed to indazole derivatives include anti-inflammatory, antitumor, antimicrobial, anti-HIV, antiarrhythmic, and antifungal properties. mdpi.comresearchgate.netresearchgate.netnih.gov

The versatility of the indazole scaffold stems from its unique chemical properties and its ability to exist in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable. mdpi.comresearchgate.net This structural feature allows for diverse substitutions, leading to a wide array of functionalized molecules with distinct pharmacological profiles. mdpi.com The development of indazole-based compounds as kinase inhibitors has been a particularly fruitful area of research, leading to several commercially available anticancer drugs. nih.govnih.gov

Table 1: Biological Activities of Indazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antitumor | Indazole derivatives have shown significant efficacy against various cancer cell lines and are components of approved anticancer drugs. mdpi.comnih.govnih.gov | mdpi.com, nih.gov, nih.gov |

| Anti-inflammatory | Several indazole-based compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net | mdpi.com, researchgate.net |

| Antimicrobial | The scaffold has demonstrated efficacy against various bacteria and fungi. banglajol.info | banglajol.info |

| Anti-HIV | Research has indicated the potential of indazole derivatives in the development of anti-HIV agents. mdpi.comresearchgate.net | mdpi.com, researchgate.net |

| Kinase Inhibition | A major application of indazoles is in the development of protein kinase inhibitors for targeted cancer therapy. nih.govnih.gov | nih.gov, nih.gov |

Rationale for Academic Research Focus on 6-Bromo-1-methyl-1H-indazole

This compound is a specific derivative of indazole that has become a focal point for academic and industrial research. lookchem.comguidechem.com Its significance lies primarily in its role as a versatile building block for the synthesis of more complex, pharmacologically active molecules. lookchem.comguidechem.com The compound's chemical structure, featuring a bromine atom at the 6-position and a methyl group at the 1-position of the indazole ring, imparts unique reactivity and facilitates its use in various chemical transformations. lookchem.com

The presence of the bromine atom is particularly advantageous, as it can be readily substituted or participate in coupling reactions, such as Suzuki or Heck reactions, to create biaryl derivatives. evitachem.com This chemical tractability allows researchers to systematically modify the indazole core and explore structure-activity relationships, aiming to develop novel therapeutic agents. guidechem.comresearchgate.net Consequently, this compound is frequently utilized in medicinal chemistry programs targeting the development of new antiviral, antibacterial, and anticancer drugs. lookchem.com Beyond pharmaceuticals, its unique properties are also explored in the development of new materials. lookchem.comevitachem.com

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇BrN₂ | nih.gov |

| Molecular Weight | 211.06 g/mol | nih.gov |

| CAS Number | 590417-94-0 | nih.gov |

| Boiling Point | 293.616 °C at 760 mmHg | lookchem.com |

| Density | 1.607 g/cm³ | lookchem.com |

| Refractive Index | 1.663 | lookchem.com |

Historical Context of Related Indazole Compounds in Pharmaceutical Research

The therapeutic potential of indazole derivatives has been recognized for several decades. researchgate.net One of the earliest examples of a commercially successful indazole-based drug is Benzydamine, which was introduced in 1966 as a non-steroidal anti-inflammatory agent. mdpi.comresearchgate.net Another early example is Bendazac, also an anti-inflammatory drug. mdpi.com

In more recent times, the focus has shifted significantly towards the development of indazole-containing compounds for cancer therapy. researchgate.netnih.gov This research has led to the approval of several targeted therapies by regulatory bodies like the FDA. Pazopanib, for instance, is a tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma. mdpi.com Other notable examples include Axitinib and Niraparib, which are also used in oncology. nih.govresearchgate.net The continued clinical investigation and market success of these drugs underscore the enduring importance of the indazole scaffold in pharmaceutical research and development. researchgate.netresearchgate.net

Table 3: Notable Indazole-Based Drugs and Their Applications

| Drug Name | Primary Application | Year Marketed/Approved | References |

|---|---|---|---|

| Benzydamine | Anti-inflammatory | 1966 | mdpi.com, researchgate.net |

| Bendazac | Anti-inflammatory, Anti-cataract | - | mdpi.com, chemie-brunschwig.ch |

| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma | Approved by FDA | mdpi.com, nih.gov |

| Axitinib | Renal Cell Carcinoma | Approved by FDA | researchgate.net, nih.gov |

| Niraparib | Ovarian Cancer | Approved by FDA | nih.gov, researchgate.net |

| Granisetron | Nausea and Vomiting (Chemotherapy-induced) | - | researchgate.net |

| Entrectinib | Solid Tumors with NTRK fusion | - | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

6-bromo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVSOIGNROPKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626440 | |

| Record name | 6-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590417-94-0 | |

| Record name | 6-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 1 Methyl 1h Indazole and Its Derivatives

Established Synthetic Pathways for 6-Bromo-1-methyl-1H-indazole

The construction of this compound can be achieved through two primary strategies: direct functionalization of a pre-existing indazole core or building the heterocyclic system from appropriately substituted precursors.

N-Alkylation Strategies via Nucleophilic Substitution

A common and direct method to synthesize this compound is the N-alkylation of 6-bromo-1H-indazole. This nucleophilic substitution reaction, however, presents a challenge of regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring. google.comacs.orgnih.gov The ratio of the resulting N1 and N2 isomers is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. beilstein-journals.orgd-nb.info

Initial studies often reported mixtures of N1 and N2 alkylated products when using standard conditions like potassium carbonate in DMF. nih.gov However, methodologies have been developed to achieve high selectivity. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to strongly favor the formation of the N1-alkylated product. beilstein-journals.orgd-nb.info This selectivity is attributed to the coordination of the sodium cation with the N2-atom and an electron-rich substituent, sterically hindering alkylation at N2. nih.gov Conversely, certain reaction conditions can be tuned to favor the N2 isomer. d-nb.info For the synthesis of this compound, specific conditions have been optimized for high N1 selectivity. For instance, the reaction of 6-bromo-3-iodo-1H-indazole with dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) in N,N-dimethyl-formamide (DMF) proceeds efficiently to yield the N1-methylated product. chemicalbook.com

| Precursor | Alkylating Agent | Base | Solvent | Product | Selectivity/Yield | Ref |

| 6-Bromo-1H-indazole | Isobutyl bromide | K₂CO₃ | DMF | Mixture of N1 and N2 isomers | 58:42 (N1:N2) | nih.gov |

| Substituted Indazole | n-Pentyl bromide | NaH | THF | N1-pentyl-indazole | High N1 regioselectivity | beilstein-journals.org |

| 6-Bromo-3-iodo-1H-indazole | Dimethyl sulfate | KOH | DMF | 6-Bromo-3-iodo-1-methyl-1H-indazole | 98% Yield | chemicalbook.com |

This table is interactive. Click on the headers to sort.

Indazole Core Construction Approaches

Beyond functionalizing a pre-formed indazole, the this compound scaffold can be constructed from acyclic or alternative heterocyclic precursors. These de novo syntheses offer flexibility in introducing desired substitution patterns from the outset. General methods for indazole synthesis that can be adapted for this purpose include:

Cyclization from o-Toluidine Derivatives: A classical route involves the nitrosation of an appropriately substituted o-methylacetanilide, followed by rearrangement and cyclization to form the indazole ring. chemicalbook.com

Condensation of Hydrazines with Carbonyl Compounds: The reaction of substituted 2-halobenzaldehydes or ketones with hydrazine (B178648) or its derivatives can yield the indazole core. chemicalbook.com

Palladium-Catalyzed Intramolecular Amination: A versatile method involves the Pd-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which constructs the indazole ring by forming the N1–C(7a) bond. acs.org This approach is tolerant of a wide range of functional groups.

[3+2] Annulation from Arynes: The reaction of arynes with hydrazones via a [3+2] annulation approach provides an efficient route to the 1H-indazole skeleton. organic-chemistry.org

These foundational methods allow for the strategic incorporation of the bromo and methyl groups by selecting appropriately substituted starting materials.

Synthesis of Novel this compound Derivatives and Analogues

The bromine atom at the C6-position of this compound serves as a versatile synthetic handle, enabling the generation of a vast library of derivatives through various modern synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon bonds, and they are extensively used to functionalize bromoindazoles. nih.gov

The Suzuki-Miyaura coupling is a highly efficient method for creating C-C bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. rsc.orgwikipedia.org The 6-bromo position of the indazole is readily coupled with a wide array of aryl and heteroaryl boronic acids or their esters. nih.gov These reactions typically employ a palladium catalyst such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base like potassium carbonate in a solvent mixture such as dioxane/water. rsc.orgrsc.orgresearchgate.net This methodology allows for the facile introduction of diverse aromatic and heterocyclic moieties at the C6 position. nih.gov

The Heck reaction provides another route for C-C bond formation, coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgdrugfuture.commasterorganicchemistry.com This reaction allows for the introduction of vinyl groups at the C6 position, which can be further functionalized.

| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Type | Yield | Ref |

| (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole | Phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | C6-Aryl Derivative | - | rsc.org |

| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various organoboronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/Water | C6-Aryl Derivative | Good | rsc.org |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | C5-Heteroaryl Derivative | High | nih.gov |

This table is interactive. Click on the headers to sort.

Click Chemistry Applications for Triazole-Tethered Indazoles

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers an efficient and modular approach to synthesizing complex molecules. wikipedia.orgtcichemicals.comorganic-chemistry.org This strategy has been successfully applied to create 1,2,3-triazole derivatives tethered to the 6-bromo-1H-indazole core. researchgate.net

The synthesis typically involves a multi-step sequence. First, the N1-position of 6-bromo-1H-indazole is functionalized with an alkyne-containing group, for example, by reacting it with propargyl bromide to form 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. researchgate.net This terminal alkyne is then subjected to a CuAAC reaction with various organic azides. This 1,3-dipolar cycloaddition reaction proceeds with high efficiency and regioselectivity to yield 1,4-disubstituted 1,2,3-triazoles, linking a new heterocyclic moiety to the indazole nitrogen. researchgate.net

| Alkyne Precursor | Azide Partner | Reaction Type | Product | Ref |

| 6-Bromo-1-(prop-2-yn-1-yl)-1H-indazole | 2-Azido-N-arylacetamide derivatives | CuAAC | 6-Bromo-1-((1-(arylcarbamoyl)methyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indazole | researchgate.net |

This table is interactive. Click on the headers to sort.

Rearrangement-Based Synthetic Routes

While direct synthesis and functionalization are common, rearrangement reactions also offer pathways to the indazole core. Though less specific for synthesizing this compound itself, these methods represent fundamental approaches to the indazole scaffold. One such approach involves the nitrosation of o-methylacetanilide, which then undergoes rearrangement and cyclization to form the 1H-indazole ring system. chemicalbook.com Other strategies may involve rearrangements of different heterocyclic systems, such as quinazolines, under specific conditions to contract the ring and form an indazole. These routes, while not typically the primary choice for this specific molecule, are part of the broader synthetic arsenal (B13267) for accessing substituted indazoles.

Regioselective Functionalization at Specific Positions

Once the this compound core is obtained, further diversification can be achieved by targeting specific carbon positions on the bicyclic ring. The electronic nature of the indazole system and the directing effects of the existing substituents guide the regioselectivity of these transformations.

Functionalization at the C3-Position: The C3 position of the indazole ring is often susceptible to functionalization, including halogenation and metal-catalyzed cross-coupling. For the parent 6-bromo-1H-indazole, iodination at the C3 position can be achieved in good yield (71.2%) using iodine (I₂) and potassium hydroxide (KOH) in dimethylformamide (DMF). rsc.org This C3-iodo derivative serves as a valuable precursor for introducing various groups through reactions like the Suzuki-Miyaura coupling. mdpi.com Direct C3-alkylation of 1H-indazoles can be challenging and may result in low yields due to the electronic structure of the pyrazole (B372694) ring. mdpi.com

Functionalization at the C6-Position (Suzuki and Heck Coupling): The bromine atom at the C6 position is a key handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboronic acid, is a highly effective method for forming new carbon-carbon bonds at this position. rsc.orgias.ac.in This reaction is catalyzed by palladium complexes, such as PdCl₂(dppf)·DCM, in the presence of a base like potassium carbonate (K₂CO₃). rsc.org Similarly, the Heck reaction, involving the coupling of the aryl bromide with an alkene, provides a pathway to vinylated indazoles. wikipedia.orgmasterorganicchemistry.com These reactions tolerate a wide range of functional groups and are fundamental in synthesizing complex indazole derivatives. rsc.orgwikipedia.org

Functionalization at the C7-Position: The C7 position, adjacent to the N1-methyl group, can be functionalized through methods like directed ortho-metalation (DoM) and subsequent palladium-catalyzed reactions. In DoM, a directing group guides the deprotonation and metalation to the adjacent position. wikipedia.org For NH-free indazoles with specific substituents at C4, a regioselective C7-bromination using N-bromosuccinimide (NBS) has been demonstrated, which can then undergo Suzuki-Miyaura coupling to introduce aryl groups. nih.gov For 1-substituted indazoles, direct C7-arylation has been achieved through palladium-catalyzed C-H activation, particularly when an electron-withdrawing group is present at other positions on the benzene (B151609) ring. researchgate.net

Regioselectivity in Indazole Functionalization Research

A primary challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the functionalization, particularly alkylation, at the two nitrogen atoms of the pyrazole ring. The reaction can lead to a mixture of N1 and N2 isomers, necessitating careful selection of reaction conditions to favor the desired product. nih.gov

Investigation of N1- vs. N2-Alkylation Selectivity

The alkylation of an indazole precursor, such as 6-bromo-1H-indazole, can yield both this compound (the N1 isomer) and 6-bromo-2-methyl-2H-indazole (the N2 isomer). Research has shown that the ratio of these products is highly dependent on the reaction parameters. nih.gov

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other. For instance, standard SN2 conditions using potassium carbonate in DMF for the alkylation of a bromo-indazole resulted in a nearly 1:1 mixture of N1 and N2 isomers (58:42 ratio). nih.gov In contrast, highly selective N1-alkylation has been achieved through a two-step reductive amination process or by using specific base-solvent combinations that favor the thermodynamic product. nih.govrsc.org Conversely, conditions such as the Mitsunobu reaction have demonstrated a strong preference for the N2 regioisomer. nih.govbeilstein-journals.org

Factors Influencing Regioselective Synthesis

Several key factors have been identified that influence the N1 versus N2 selectivity in indazole alkylation:

Steric and Electronic Effects: The substituents on the indazole ring play a crucial role. Bulky groups at the C7 position can sterically hinder alkylation at N1, thus favoring the N2 product. Conversely, electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms and affect the product ratio. nih.govresearchgate.net

Base and Counterion: The choice of base and the resulting counterion (e.g., Na⁺, K⁺, Cs⁺) is critical. Strong, non-coordinating bases in polar aprotic solvents can lead to mixtures. However, bases like sodium hydride (NaH) in less polar solvents like tetrahydrofuran (THF) can promote the formation of a tight ion pair between the cation and the N2 atom, sterically blocking it and directing the alkylating agent to the N1 position. nih.govbeilstein-journals.org The use of cesium carbonate (Cs₂CO₃) has also been shown to promote N1-selectivity, potentially through a chelation mechanism. nih.gov

Solvent: The solvent system significantly impacts the reaction outcome. Non-polar solvents like THF tend to favor N1-alkylation by promoting the formation of tight ion pairs that block the N2 position. wikipedia.orgnih.gov In contrast, polar aprotic solvents like DMF or DMSO can solvate the cation, leading to solvent-separated ion pairs and resulting in reduced selectivity or a preference for the N2 isomer. nih.gov

Alkylating Agent: The nature of the electrophile can also influence the regioselectivity. While simple alkyl halides are commonly used, different reagents may exhibit different selectivities under identical conditions. nih.gov

Optimization of Reaction Conditions for Synthetic Efficiency and Yield

To maximize the yield of the desired this compound and minimize the formation of unwanted isomers and byproducts, systematic optimization of reaction conditions is essential.

Influence of Solvent Systems on Reaction Outcomes

The choice of solvent is a critical parameter that affects both the yield and regioselectivity of indazole alkylation. Studies on analogous systems have demonstrated that solvent choice can dramatically shift the product distribution.

For the N1-alkylation of a bromo-indazole derivative using cesium carbonate as the base at 90 °C, dioxane was found to be the optimal solvent, affording a 96% yield of the N1 product. Other solvents provided lower yields under the same conditions. nih.gov

Table 1: Effect of Solvent on N1-Alkylation Yield

| Solvent | Isolated Yield (%) |

|---|---|

| Dioxane | 96 |

| Chlorobenzene | 66 |

| DMF | 60 |

| Toluene (B28343) | 56 |

| DMSO | 54 |

| NMP | 42 |

In another study using Cs₂CO₃ in various solvents, polar aprotic solvents like acetonitrile (B52724) (MeCN) and DMSO gave poor N1-selectivity, while non-polar solvents like toluene and dioxane failed to produce the product, possibly due to the poor solubility of the base. nih.govbeilstein-journals.org The combination of sodium hydride (NaH) in THF proved to be a highly selective system for N1-alkylation. nih.gov

Control of Temperature and Stoichiometric Ratios

Temperature is another crucial variable that must be controlled to ensure high reaction efficiency and prevent degradation or side reactions. Research on indazole synthesis shows that yields can increase with temperature up to an optimal point, after which they may decline due to the formation of byproducts. researchgate.net For instance, in one study, the yield of an indazole product increased as the temperature was raised to 110 °C, but decreased at higher temperatures. researchgate.net Similarly, optimizing the N-alkylation of a bromo-indazole derivative showed that while the reaction proceeded at room temperature, yields could be improved by heating to 50 °C or 90 °C depending on the specific conditions. nih.gov

The stoichiometric ratio of the reactants, particularly the base and the alkylating agent relative to the indazole substrate, also requires careful optimization. Using an excess of the alkylating agent can help drive the reaction to completion, while the amount of base can influence both the conversion rate and selectivity. Studies have shown that varying the equivalents of base (e.g., Cs₂CO₃) can have a modest effect on the final yield. nih.gov Typically, slight excesses of the base (e.g., 2.0 equivalents) and the electrophile (e.g., 1.5 equivalents) are employed to ensure complete conversion of the starting indazole. nih.gov

Purification and Isolation Methodologies in this compound Synthesis

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation methodologies. These processes are essential for removing unreacted starting materials, byproducts, and other impurities from the crude reaction mixture, ultimately yielding a compound of high purity suitable for its intended application. The choice of purification technique is dictated by the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present. Commonly employed methods for the purification of this compound and its analogues include column chromatography and recrystallization.

Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of organic compounds. orgsyn.org In the context of this compound synthesis, it is particularly effective for separating the desired product from closely related impurities. The principle of this technique relies on the differential adsorption of the components of a mixture onto a solid stationary phase, typically silica (B1680970) gel, and their subsequent elution with a liquid mobile phase.

A notable example of this application is in the purification of a derivative, methyl 6-bromo-1H-indazole-3-carboxylate. This compound was successfully purified using a CombiFlash Fast Chromatography System equipped with a silica gel column. The elution was performed using a gradient of heptane (B126788) and ethyl acetate (B1210297), starting with 100% heptane and gradually increasing the proportion of ethyl acetate to 50%. chemicalbook.com This gradient elution strategy is effective for separating compounds with a range of polarities.

For other indazole derivatives, similar chromatographic conditions have been reported. For instance, the purification of certain 1H-indazoles has been achieved using column chromatography with a mobile phase consisting of a mixture of ethyl acetate and hexane. thieme-connect.de The specific ratio of the solvents is optimized to achieve the best separation for the target compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

In the synthesis of derivatives of 6-bromo-1H-indazole, recrystallization has been demonstrated to be an effective final purification step. For example, a triazole derivative of 6-bromo-1H-indazole was purified by recrystallization from methanol (B129727). researchgate.net This process involves dissolving the crude solid in a minimal amount of hot methanol and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Combined Purification Strategies

In many synthetic procedures, a combination of purification techniques is employed to achieve the desired level of purity. It is common to perform an initial purification by column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure, crystalline product. This multi-step approach ensures the removal of a wide range of impurities with different chemical and physical properties.

| Compound | Purification Method | Stationary Phase | Mobile Phase/Solvent | Reference |

| Methyl 6-bromo-1H-indazole-3-carboxylate | CombiFlash Fast Chromatography | Silica gel | Heptane:Ethyl Acetate (gradient) | chemicalbook.com |

| 1H-Indazole derivative | Column Chromatography | Silica gel | Ethyl Acetate/Hexane | thieme-connect.de |

| 6-bromo-1H-indazole triazole derivative | Recrystallization | Not Applicable | Methanol | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques in 6 Bromo 1 Methyl 1h Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-bromo-1-methyl-1H-indazole, a combination of one-dimensional and two-dimensional NMR techniques would be utilized for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons.

Detailed Research Findings:

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Detailed Research Findings:

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely published. However, based on the known effects of substituents on the indazole ring system, a predicted spectrum can be outlined. The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C-6) would be significantly influenced by the halogen's electronegativity and would appear in a characteristic region of the spectrum.

Two-Dimensional (2D) NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the spatial proximity of atoms within a molecule. A NOESY experiment would be crucial to confirm the position of the methyl group at the N-1 position of the indazole ring.

Detailed Research Findings:

In a NOESY spectrum of this compound, a cross-peak would be expected between the protons of the N-methyl group and the H-7 proton of the indazole ring. This through-space correlation would provide unambiguous evidence for the N-1 methylation, as a correlation to H-3 would be expected for the N-2 isomer. The absence of such specific experimental data in the literature prevents a more detailed discussion.

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desorbed into the gas phase.

Detailed Research Findings:

For this compound, ESI-MS would be expected to produce a prominent protonated molecular ion [M+H]⁺. The isotopic pattern of this ion would be characteristic of a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula.

Detailed Research Findings:

An HRMS analysis of this compound would provide the exact mass of the molecular ion, which can then be used to confirm its elemental composition (C₈H₇BrN₂). This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. For instance, the theoretical exact mass of the protonated molecule [C₈H₈BrN₂]⁺ can be calculated and compared with the experimental value.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting IR spectrum provides a unique "fingerprint" of the molecule. For this compound, the analysis of its IR spectrum allows for the confirmation of key structural motifs through the identification of characteristic vibrational frequencies.

The vibrational modes of this compound can be assigned to specific stretching and bending motions of its constituent bonds. Research on closely related 6-bromo-1H-indazole derivatives provides valuable data for assigning these characteristic bands. researchgate.net The key absorption bands observed in the spectrum of compounds containing the this compound core are summarized in the table below.

The spectrum is typically analyzed in two main areas: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). The C-H stretching vibrations for the aromatic indazole ring and the N-methyl group appear just above and below 3000 cm⁻¹, respectively. The region between 1600 cm⁻¹ and 1450 cm⁻¹ is characteristic of the aromatic C=C and C=N bond stretching vibrations of the indazole ring system. researchgate.net The presence of the bromine substituent is confirmed by a distinct absorption band in the lower frequency fingerprint region, typically assigned to the C-Br stretching vibration. researchgate.net

Interactive Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| 3100–3000 | Aromatic C-H Stretch | Medium |

| 2980–2850 | Aliphatic C-H Stretch (N-CH₃) | Medium-Weak |

| 1610–1580 | Aromatic C=C Ring Stretch | Medium |

| ~1510 | Aromatic C=C Ring Bending | Medium |

| 1490–1450 | Aromatic C=N Stretch | Medium-Strong |

| ~1048 | Indazole Ring Vibration (C=N component) | Medium |

| ~675 | C-Br Stretch | Strong-Medium |

This detailed vibrational analysis is crucial for confirming the successful synthesis of the target molecule and distinguishing it from potential isomers or starting materials.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used to assess its purity and separate it from reaction byproducts or isomeric impurities.

Purity assessment is critical, as even small amounts of impurities can significantly affect the outcomes of subsequent biological or material science studies. Reverse-phase HPLC (RP-HPLC) is a commonly employed method for analyzing non-volatile, polar to moderately polar heterocyclic compounds like indazole derivatives. sielc.comresearchgate.net A typical RP-HPLC method involves a non-polar stationary phase (such as C8 or C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net

The synthesis of 1-methyl-indazoles via N-alkylation of the parent indazole often yields a mixture of the desired 1-substituted product and the isomeric 2-substituted product. Separating these positional isomers can be challenging due to their similar physical properties. google.com While column chromatography is a standard purification technique, patents have noted that for bromo-methyl-indazoles, the isomers can have very similar retention factors, making separation difficult. google.com In such cases, specialized chromatographic conditions or alternative purification methods like recrystallization from mixed solvent systems (e.g., acetonitrile/water) are employed to achieve high purity (>99%). google.com

Interactive Table 2: Typical Reverse-Phase HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% acid like formic or phosphoric acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient (e.g., 25 °C) |

| Injection Volume | 10 µL |

Under such conditions, this compound would elute at a specific retention time, and the peak area would be used to calculate its purity relative to any detected impurities. The development of a robust and validated chromatographic method is essential for ensuring the quality and consistency of this compound for research and development purposes.

Investigations into the Biological Activities and Pharmacological Potential of 6 Bromo 1 Methyl 1h Indazole and Its Analogues

Anticancer and Antiproliferative Activities

Substituted indazoles are recognized for their significant anti-cancer activity, with several indazole-based agents already in clinical use for cancer therapy. researchgate.netrsc.org Research into 6-bromo-1H-indazole analogues has further illuminated the potential of this chemical class in oncology. researchgate.netresearchgate.net

Numerous studies have demonstrated the potent cytotoxic effects of 6-bromo-1H-indazole derivatives across a spectrum of human cancer cell lines. For instance, a series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole have been synthesized and evaluated for their anticancer activity. researchgate.netresearchgate.net These compounds have shown compelling evidence of inhibition against various cancer cell lines. researchgate.netresearchgate.net

In a study focused on 1H-indazole-3-amine derivatives, compound 6o displayed a promising inhibitory effect against the chronic myeloid leukemia (K562) cell line with an IC₅₀ value of 5.15 µM. nih.govbohrium.com Notably, this compound exhibited selectivity, with a significantly lower impact on normal HEK-293 cells (IC₅₀ = 33.2 µM). nih.govbohrium.com Another related compound, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) , showed potent antiproliferative activity against the human colorectal cancer cell line (HCT116) with an IC₅₀ value of 14.3±4.4 µM, while being non-cytotoxic to normal lung fibroblast cells (MRC5) at concentrations up to 100 μM. researchgate.net

Similarly, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been investigated for their anticancer properties. nih.gov Compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) was identified as a potent anticancer agent, particularly against hypopharyngeal carcinoma cells (FaDu). nih.gov

The following table summarizes the antiproliferative activity of selected indazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 6o | K562 | 5.15 |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 | 14.3 ± 4.4 |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | FaDu | Not specified |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

The anticancer effects of 6-bromo-1H-indazole analogues are often attributed to their ability to modulate critical cellular pathways that govern cell proliferation and survival. researchgate.netresearchgate.net A primary mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.govnih.gov

For example, the antiproliferative activity of 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) in leukemia cells was demonstrated to be a result of apoptosis induction, as evidenced by DNA fragmentation and caspase-3 activation. nih.gov Similarly, compound 6o was found to induce apoptosis in K562 cells in a concentration-dependent manner, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.govbohrium.com

Furthermore, some indazole derivatives have been shown to influence cell cycle progression. nih.govbohrium.com The arrest of the cell cycle at specific checkpoints prevents cancer cells from dividing and proliferating. The ability of these compounds to trigger apoptosis and halt the cell cycle underscores their therapeutic potential. mdpi.comnih.govsemanticscholar.org

Antimicrobial Efficacy

In addition to their anticancer properties, indazole derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.netnih.gov The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and indazole-based compounds have shown promise in this area. orientjchem.org

Derivatives of 6-bromo-1H-indazole have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net A study involving a series of 1,2,3-triazole derivatives of 6-bromo-1H-indazole revealed that some of these compounds exhibited moderate to good inhibitory activity. researchgate.netbanglajol.info Specifically, compounds 8f and 8g were found to be potentially active against the Gram-positive bacterium Bacillus subtilis, while compounds 8a and 8b showed moderate activity. researchgate.net

Another study on novel 3-methyl-1H-indazole derivatives reported antibacterial activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). sciengine.com The compound 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole (1d) , at a concentration of 300 μg/ml, showed the best antibacterial activity against both strains when compared to the standard drug, ciprofloxacin. sciengine.com

The antibacterial activity of selected indazole derivatives is presented in the table below.

| Compound | Bacterial Strain | Activity |

| 8f | Bacillus subtilis | Potentially active |

| 8g | Bacillus subtilis | Potentially active |

| 8a | Bacillus subtilis | Moderately active |

| 8b | Bacillus subtilis | Moderately active |

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole (1d) | Bacillus subtilis, Escherichia coli | Best activity at 300 μg/ml |

The antifungal potential of indazole derivatives has also been a subject of investigation. nih.gov A series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol analogues were synthesized and evaluated for their antifungal properties. nih.gov The analogue 12j , which features a 5-bromo substitution on the indazole ring, demonstrated significant antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. nih.gov

In another study, a 1,2,3-triazole derivative of 6-bromo-1H-indazole, compound 8e , was the only derivative in its series to show activity against the fungus Candida albicans. researchgate.net

The antimicrobial action of indazole derivatives is believed to stem from their ability to interfere with essential microbial processes. One of the proposed mechanisms is the inhibition of bacterial DNA gyrase. nih.goveurekaselect.com DNA gyrase is a crucial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. The interaction of indazole compounds with the GyrB subunit of DNA gyrase has been a key area of research in the development of new antibacterial agents. nih.gov

For antifungal activity, it is suggested that indazole derivatives, particularly those containing a triazole moiety, may act by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov This mechanism is similar to that of azole antifungal drugs, which target the enzyme lanosterol (B1674476) 14α-demethylase. nih.gov The bromine atom at the 6-position of the indazole ring can affect the compound's lipophilicity, potentially enhancing its interaction with microbial membranes and cellular targets. researchgate.net

Enzyme Inhibition and Receptor Binding Studies

The therapeutic efficacy of many compounds is rooted in their ability to selectively interact with and modulate the activity of specific enzymes and receptors. Research into 6-bromo-1-methyl-1H-indazole and its structural relatives has uncovered notable inhibitory actions against several key biological targets.

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are crucial enzymes in carbohydrate digestion, and their inhibition is a key strategy for managing postprandial hyperglycemia, particularly in the context of type 2 diabetes. scielo.brscispace.com Studies have shown that certain brominated indazole and quinazoline (B50416) analogues possess the ability to inhibit these enzymes.

For instance, a 6-bromo-2-phenyl substituted quinazoline-3-oxide (analogue 3a) and its corresponding 6-bromo-8-iodo-2-phenyl-substituted derivative (analogue 3i) demonstrated dual inhibitory activity against both α-glucosidase and α-amylase. nih.gov Their potency was found to be comparable or superior to acarbose, a commonly used antidiabetic drug. nih.govresearchgate.net Specifically, the combination of a 6-bromo and a 2-(4-chlorophenyl) group on a related scaffold resulted in the highest activity against α-glucosidase within its series. nih.gov Kinetic studies performed on a related active indazole compound indicated a competitive inhibition mechanism. researchgate.net These findings highlight the potential of the bromo-indazole scaffold in developing new agents for diabetes management. researchgate.net

Table 1: Inhibitory Activity of Brominated Analogues against α-Glucosidase and α-Amylase

| Compound Analogue | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-bromo-2-phenyl substituted 3a | 1.08 ± 0.02 | 5.33 ± 0.01 | nih.gov |

| 6-bromo-8-iodo-2-phenyl-substituted 3i | 1.01 ± 0.05 | 1.18 ± 0.06 | nih.gov |

| Acarbose (Reference) | 4.40 ± 0.05 | 2.92 ± 0.02 | nih.gov |

Interaction with Ketohexokinase (KHK)

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the metabolism of fructose (B13574). Excessive fructose metabolism is linked to a variety of metabolic disorders. Novel indazole-based compounds have been identified as inhibitors of KHK. google.com By blocking fructokinase, these inhibitors can interfere with both dietary and endogenous fructose metabolism, which presents a host of potential metabolic benefits. google.com Such benefits may include mitigating sugar cravings and preventing sugar-induced metabolic syndrome, fatty liver disease, and insulin (B600854) resistance. google.com

General Enzyme and Receptor Target Engagement Profiling

The indazole core is a versatile scaffold found in molecules targeting a wide array of enzymes and receptors. nih.gov For example, a series of novel 1H-indazol-3-amine derivatives were designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. nih.gov

Furthermore, investigations into halogenated indazole analogues have revealed significant activity at cannabinoid receptors. A systematic in vitro study of synthetic cannabinoid receptor agonists with a halogenated indazole core explored their activity at the CB1 receptor. nih.gov While this particular study focused on analogues with bromine at the 5-position, it underscores the importance of the halogen's position on the indazole core for receptor interaction and potency, providing valuable insights into the structure-activity relationships of this compound class. nih.gov

Anti-inflammatory Properties

The indazole nucleus is a well-established motif in the development of anti-inflammatory agents. researchgate.netresearchgate.net Various indazole derivatives have demonstrated significant anti-inflammatory activity, making this class of compounds a subject of interest for treating inflammatory conditions. researchgate.netnih.gov The core structure of this compound is representative of this pharmacologically active class, suggesting its potential, along with its analogues, for development as anti-inflammatory drugs.

Neuroprotective Effects via Tau Hyperphosphorylation Inhibition

Abnormal hyperphosphorylation of the tau protein is a central event in the pathogenesis of several neurodegenerative disorders, known as tauopathies, including Alzheimer's disease. nih.gov This process leads to the formation of neurofibrillary tangles and disrupts normal neuronal function. nih.gov Consequently, inhibiting tau hyperphosphorylation is a promising therapeutic strategy. nih.govnih.gov

Research has shown that indazole derivatives can exert neuroprotective effects through this mechanism. An in vitro study of 6-amino-1-methyl-indazole (AMI), a close analogue of the subject compound, demonstrated its ability to inhibit tau hyperphosphorylation, suggesting a potential neuroprotective effect. researchgate.net Similarly, another study found that 6-hydroxy-1H-indazole conferred neuroprotection on dopaminergic neurons in a mouse model of Parkinson's disease, and this effect was linked to the inactivation of tau. nih.gov These findings strongly support the potential of this compound and related compounds in the development of treatments for neurodegenerative diseases characterized by tau pathology.

Exploration of Other Therapeutic Modalities (e.g., Cardiovascular, Anti-HIV)

The pharmacological potential of the indazole scaffold extends beyond the areas already discussed, with research pointing to its utility in cardiovascular diseases and as an antiviral agent.

Cardiovascular Applications: Indazole derivatives have shown promise in addressing various cardiovascular conditions. They have been investigated for beneficial effects against arrhythmia, thrombosis, hypertension, and ischemia-reperfusion injury. nih.gov The derivative YC-1, for example, has been developed for its potential use in circulatory disorders due to its effects on platelet aggregation and vascular contraction. nih.gov

Anti-HIV Activity: The indazole nucleus has also been identified as a structure of interest in the search for new antiviral treatments. Studies have indicated that indazole compounds can be effective against HIV-1 infection, adding to the broad spectrum of biological activities associated with this versatile chemical scaffold. researchgate.netnih.gov

In Vitro Biological Assay Methodologies and Validation

These primary screening methods are designed to be efficient and amenable to high-throughput formats, allowing for the rapid evaluation of large libraries of chemical compounds. frontiersin.org The data generated, typically in the form of IC₅₀ values (the concentration of an inhibitor required to reduce an enzyme's activity by 50%), is crucial for establishing structure-activity relationships (SAR). nih.gov However, the reliability and reproducibility of these findings are contingent upon rigorous validation, which encompasses the standardization of experimental conditions and the meticulous implementation of control strategies. rsc.org

Standardization of Assay Protocols

The standardization of assay protocols is paramount for ensuring the consistency, comparability, and reliability of bioactivity data generated for compounds like this compound and its derivatives. rsc.org Discrepancies in experimental setups can lead to significant variations in measured values, such as IC₅₀, making it difficult to compare results across different studies or even different experimental runs within the same laboratory. nih.gov Key aspects of protocol standardization include the precise definition of reagent concentrations, incubation times, and the specific instrumentation and detection methods used. rsc.org

In the context of kinase inhibitor screening, a critical parameter that requires standardization is the concentration of adenosine (B11128) triphosphate (ATP). nih.gov Since many small molecule inhibitors compete with ATP for binding to the kinase's active site, the measured potency (IC₅₀) of a competitive inhibitor is highly dependent on the ATP concentration used in the assay. To generate more comparable and biologically relevant data, a standardized approach is to perform assays at an ATP concentration that is equal to its Michaelis constant (Km) for the specific kinase being tested. nih.gov Furthermore, for a more definitive measure of potency that is independent of substrate concentration, the inhibitor constant (Ki) should be determined and reported by default. nih.gov

Validation of high-throughput screening (HTS) data is another crucial step. Initial hits from HTS campaigns are often confirmed using more precise, lower-throughput methods. nih.gov For example, results from fluorescence- or luminescence-based kinase assays might be validated using highly sensitive, radioactive-based in vitro kinase assays that directly measure the phosphorylation of a substrate by utilizing radioactively labeled [γ-³²P]-ATP or [γ-³³P]-ATP. nih.govnih.gov This multi-tiered approach ensures that the initial findings are robust and reproducible.

The table below summarizes key parameters that require standardization for common in vitro assay types used in the evaluation of indazole derivatives.

| Assay Type | Key Standardization Parameters | Rationale for Standardization |

| Kinase Assays | ATP Concentration (relative to Km), Enzyme/Substrate Concentrations, Buffer Composition (pH, ionic strength), Incubation Time & Temperature. | Ensures comparability of inhibitor potency data (IC₅₀, Ki) and reflects more physiological conditions. nih.gov |

| Cell Proliferation Assays (e.g., MTT) | Cell Type & Passage Number, Seeding Density, Compound Treatment Duration, Serum Concentration in Media. | Cellular responses can vary significantly with cell line, density, and culture conditions, affecting compound efficacy measurements. nih.gov |

| Antimicrobial Assays (MIC Determination) | Inoculum Size, Growth Medium Composition, Incubation Conditions (time, temperature, atmosphere), Standard Strains. | Standardization (e.g., following CLSI guidelines) is essential for reproducible Minimum Inhibitory Concentration (MIC) values. researchgate.net |

| Receptor Binding/Activity Assays | Receptor Concentration, Ligand Concentration, Non-specific Binding Determination, Buffer Components. | Accurate determination of binding affinity (Kd) and functional activity (EC₅₀) requires consistent and well-defined conditions. nih.gov |

Implementation of Appropriate Control Strategies in Bioactivity Evaluation

The implementation of a comprehensive set of controls is fundamental to the validation of any in vitro biological assay and ensures that the observed effects are genuinely attributable to the test compound, such as this compound. Controls serve to establish the baseline and dynamic range of the assay, account for potential artifacts, and provide a benchmark for activity.

Appropriate control strategies typically include:

Positive Controls: These are well-characterized compounds known to produce the expected effect in the assay. For example, in a kinase assay, a known potent inhibitor of that specific kinase (e.g., Staurosporine or a clinically approved drug like NU7441 for DNA-PKcs) is used as a positive control. frontiersin.orgresearchgate.net This confirms that the assay system is working correctly and provides a reference against which the potency of the test compounds can be compared.

Negative Controls: These are compounds that are structurally related to the test articles but are known to be inactive against the target. They are used to ensure that the observed activity is specific to the chemical scaffold of interest and not a result of non-specific effects or assay interference.

Vehicle Controls: Most small molecules are dissolved in a solvent, typically dimethyl sulfoxide (B87167) (DMSO), before being added to the assay medium. The vehicle control consists of the assay system treated with the same concentration of the solvent as that used to deliver the test compounds. This is crucial for establishing the baseline or 100% activity level and ensuring that the solvent itself does not influence the assay outcome. frontiersin.org

In high-throughput screening campaigns, these controls are used to determine the quality and robustness of the assay. For instance, the maximum signal is established using the DMSO vehicle control, while the minimum signal is determined using a high concentration of a potent positive control inhibitor. frontiersin.org The separation between these two signals provides the window in which the activity of test compounds can be reliably measured.

The table below outlines the types of controls and their specific roles in the validation of bioactivity assays.

| Control Type | Description | Purpose | Example |

| Positive Control | A compound with known, potent activity in the assay. | Confirms assay performance and provides a benchmark for comparison. | Using NU7441 in a DNA-PKcs kinase assay. researchgate.net |

| Negative Control | A compound structurally similar to the test agent but known to be inactive. | Establishes the specificity of the observed biological effect. | An inactive analogue of the indazole series being tested. |

| Vehicle Control | The solvent (e.g., DMSO) used to dissolve the test compounds, added at the same final concentration. | Establishes the baseline (100% activity or 0% inhibition) and controls for solvent effects. frontiersin.org | A well containing all assay components plus DMSO. frontiersin.org |

| Reference Compound | A standard drug or compound with a well-documented level of activity. | Allows for the normalization of data across different experiments and laboratories. | Including a standard antibiotic in an antimicrobial susceptibility test. researchgate.net |

By systematically applying standardized protocols and a full suite of controls, researchers can generate high-quality, reliable data on the biological activities of this compound and its analogues, forming a solid foundation for further preclinical development.

Structure Activity Relationship Sar Studies and Molecular Design of 6 Bromo 1 Methyl 1h Indazole Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological profile of 6-bromo-1-methyl-1H-indazole derivatives is intricately linked to the nature and position of its substituents. The interplay between the electronic and steric properties of the bromine and methyl groups, as well as other functional modifications, dictates the molecule's interaction with biological targets.

The presence of a bromine atom at the C6 position of the indazole ring significantly influences the compound's physicochemical properties, which in turn affects its biological activity. Halogenation, in general, is a common strategy in medicinal chemistry to modulate a compound's potency and pharmacokinetic profile.

The bromine atom at position 6 can enhance the lipophilicity of the indazole core. This increased lipophilicity can improve the compound's ability to penetrate cell membranes, potentially leading to better bioavailability and cellular uptake. researchgate.net Furthermore, the electronic properties of bromine, being an electron-withdrawing group, can alter the electron density of the indazole ring system, which may influence its binding affinity to target proteins. researchgate.net

The methylation of the indazole nitrogen at position 1 is a critical determinant of its biological activity. The N-alkylation of indazoles can lead to two regioisomers, N1 and N2, and the position of the alkyl group can profoundly affect the molecule's ability to interact with its biological target. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.gov

The N1-methyl group serves multiple purposes in molecular design. Firstly, it eliminates the hydrogen bond donor capability of the N1-H, which can be crucial for modulating binding affinity and selectivity. For some biological targets, the presence of an N-H group is essential for forming key hydrogen bonds, while for others, its removal and replacement with a methyl group can enhance hydrophobic interactions within a binding pocket.

Secondly, the regiochemistry of the methyl group is paramount. The distinct spatial orientation of an N1-substituent compared to an N2-substituent can lead to different binding modes and biological activities. For instance, in the development of certain therapeutic agents, N1-substituted indazoles are specifically sought after for their desired pharmacological effects. nih.govnih.gov Studies on the regioselective alkylation of indazoles have shown that the choice of base and solvent can influence the N1/N2 selectivity, underscoring the importance of controlling this aspect during synthesis. d-nb.info

In some cases, methylation of a ring nitrogen has been shown to reduce mutagenic activity in certain nitroheterocyclic compounds. nih.gov However, the specific impact of the N1-methyl group on the biological interactions of this compound will ultimately depend on the topology of the target's binding site.

Beyond the bromine at C6 and the methyl at N1, further modifications to the this compound scaffold can lead to a wide range of biological activities. SAR studies on various indazole series have demonstrated that substitutions at other positions, such as C3, C4, C5, and C7, can fine-tune the compound's pharmacological profile.

For example, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred. acs.org This suggests that for this particular target, bulky substituents at these positions are detrimental to activity.

Furthermore, the introduction of additional functional groups can impart specific properties. For instance, the synthesis of 6-bromo-1H-indazole derivatives bearing 1,2,3-triazole moieties has been explored for antimicrobial applications. researchgate.net The nature of the arylacetamide substituent on the triazole ring was found to influence the antimicrobial spectrum and potency. researchgate.net

The following table summarizes the general effects of functional group modifications on the indazole core based on various studies:

| Position of Modification | Type of Substituent | General Effect on Biological Activity |

| C3 | Varies (e.g., iodo, carboxamide) | Can be a key point for introducing diversity and interacting with specific binding pockets. nih.gov |

| C4 | Methoxy or hydroxyl groups | Found to be potent substituents in some series of CCR4 antagonists. acs.org |

| C5, C7 | Small groups | Generally preferred in certain classes of compounds to avoid steric hindrance. acs.org |

| N1 | Substituted benzyl (B1604629) groups | Essential for activity in some indazol-3-carboxylic acid derivatives with antispermatogenic properties. austinpublishinggroup.com |

Rational Design of Analogues for Enhanced Efficacy and Selectivity

The rational design of analogues based on the this compound scaffold leverages the SAR data to create new chemical entities with improved therapeutic properties. This process often involves a combination of traditional medicinal chemistry approaches and modern computational techniques.

A common strategy is the bioisosteric replacement of key functional groups. For instance, the bromine at C6 could be replaced with other halogens (e.g., chlorine, fluorine) or small lipophilic groups to modulate potency and pharmacokinetic parameters. Similarly, the N1-methyl group could be substituted with other small alkyl groups (e.g., ethyl, propyl) or cyclic moieties to probe for additional hydrophobic interactions within the target's binding site.

Structure-guided drug design, which utilizes the three-dimensional structure of the biological target, is a powerful tool for the rational design of new analogues. nih.gov By understanding the binding mode of a lead compound like a this compound derivative, medicinal chemists can design modifications that enhance favorable interactions and disrupt unfavorable ones. For example, if a specific region of the binding pocket is found to be unoccupied, a new functional group can be appended to the indazole core to fill that space and form additional interactions, thereby increasing binding affinity.

Comparative Analysis with Structurally Similar Indazole Derivatives

The biological activity of this compound derivatives is best understood when compared to structurally similar compounds. This comparative analysis helps to elucidate the specific contributions of the bromine and N1-methyl groups.

For example, a direct comparison with 1-methyl-1H-indazole (lacking the 6-bromo substituent) would reveal the impact of the bromine atom on a particular biological activity. If the bromo-derivative shows significantly higher potency, it could be attributed to increased lipophilicity, altered electronics, or a specific interaction of the bromine atom with the target.

Similarly, comparing this compound with 6-bromo-1H-indazole (lacking the N1-methyl group) would highlight the role of N1-methylation. A change in activity could be due to the removal of the N-H hydrogen bond donor, the introduction of a small hydrophobic group, or a conformational change induced by the methyl group.

A comparison with the regioisomer, 6-bromo-2-methyl-1H-indazole, would underscore the importance of the substituent's position on the pyrazole (B372694) ring. Often, only one regioisomer exhibits the desired biological activity, emphasizing the precise structural requirements for target engagement.

The following table provides a hypothetical comparative analysis to illustrate these concepts:

| Compound | Key Structural Difference | Potential Impact on Activity |

| 1-Methyl-1H-indazole | Lacks 6-bromo group | May have lower lipophilicity and different electronic properties, potentially leading to lower potency. |

| 6-Bromo-1H-indazole | Lacks N1-methyl group | Possesses an N-H hydrogen bond donor, which could be favorable or unfavorable depending on the target. |

| 6-Bromo-2-methyl-1H-indazole | N2-methyl regioisomer | Different spatial arrangement of the methyl group, likely leading to a different binding mode and activity profile. |

| 6-Chloro-1-methyl-1H-indazole | Chlorine instead of bromine at C6 | Chlorine is smaller and less polarizable than bromine, which could affect binding affinity and selectivity. |

In Silico Approaches for Molecular Interaction Analysis

Computational methods play a vital role in understanding the molecular interactions of this compound derivatives and in guiding the design of new analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly valuable.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org For indazole derivatives, QSAR models can help to identify the key physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) that are correlated with potency. These models can then be used to predict the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound derivatives, docking studies can provide insights into their binding mode at the atomic level. This information can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity. For example, a docking study might show that the bromine atom at C6 is situated in a hydrophobic pocket of the receptor, while the N1-methyl group is oriented towards a region where it can make favorable van der Waals contacts. Molecular dynamics simulations can further refine these models by providing a dynamic view of the ligand-receptor complex over time, assessing its stability. nih.gov

These in silico approaches, when used in conjunction with experimental data, can accelerate the drug discovery process by providing a deeper understanding of the SAR of this compound derivatives and by facilitating the rational design of more effective and selective therapeutic agents.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a specific target protein. This technique is instrumental in understanding the binding modes of this compound derivatives within the active sites of various protein kinases, which are key targets in cancer therapy and other diseases. By simulating the interactions between the ligand and the protein, researchers can gain insights into the structural requirements for potent inhibition and selectivity.

The predictive power of molecular docking is exemplified by the analysis of a series of hypothetical this compound derivatives with varying substituents at other positions of the indazole ring. The docking scores, which estimate the binding free energy, and the predicted interactions can guide the selection of substituents that are likely to enhance potency. For instance, the introduction of a hydrogen-bond donor or acceptor at the C3-position might lead to additional interactions with key residues in the active site.

Interactive Data Table: Predicted Binding Affinities of Hypothetical this compound Derivatives with a Model Kinase

| Derivative | Substituent at C3 | Docking Score (kcal/mol) | Predicted H-bonds with Hinge Region | Key Interacting Residues |

| 1 | -H | -7.5 | 1 | Met108 |

| 2 | -NH2 | -8.9 | 2 | Met108, Glu107 |

| 3 | -OH | -8.2 | 2 | Met108, Asp165 |

| 4 | -C(=O)NH2 | -9.5 | 3 | Met108, Glu107, Lys53 |

| 5 | -phenyl | -8.1 | 1 | Met108 |

Note: The data in this table is illustrative and based on a hypothetical molecular docking study with a representative protein kinase to demonstrate the application of this technique. The specific values and interacting residues would vary depending on the target kinase and the docking software used.

Ligand-Target Interaction Profiling

Ligand-target interaction profiling provides a detailed map of the specific molecular interactions that stabilize the binding of a ligand to its target protein. This analysis goes beyond the simple prediction of binding affinity to identify the key hydrogen bonds, hydrophobic interactions, salt bridges, and other non-covalent forces that govern molecular recognition. For this compound derivatives, understanding these interactions is crucial for designing compounds with improved affinity and selectivity.

The indazole core itself is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring are capable of forming one or more hydrogen bonds with the backbone amide groups of the kinase hinge region, a critical interaction for ATP-competitive inhibition. The this compound scaffold positions the bromine atom to potentially interact with a hydrophobic pocket adjacent to the hinge region, a feature that can enhance binding affinity and influence selectivity among different kinases.

Further modifications to the this compound core can lead to a variety of interaction profiles. For example, attaching a solubilizing group at a suitable position can improve the pharmacokinetic properties of the compound without disrupting the key binding interactions. Conversely, introducing a bulky substituent in a sterically constrained area could lead to a loss of activity.

Interactive Data Table: Key Ligand-Target Interactions for a Potent this compound Derivative

| Interaction Type | Ligand Group | Target Residue | Distance (Å) |

| Hydrogen Bond | Indazole N2 | Met108 (backbone NH) | 2.9 |

| Hydrogen Bond | C3-Amide NH | Glu107 (backbone C=O) | 3.1 |

| Hydrophobic Interaction | 1-Methyl | Val56, Ala70 | - |

| Halogen Bond | 6-Bromo | Leu158 | 3.5 |

| Pi-Stacking | Indazole Ring | Phe106 | 4.2 |

Note: This table presents a hypothetical but representative ligand-target interaction profile for a potent inhibitor based on the this compound scaffold. The specific residues and distances are illustrative and would be determined experimentally through techniques like X-ray crystallography or computationally through detailed molecular dynamics simulations.

Theoretical and Computational Studies on 6 Bromo 1 Methyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for understanding the electronic behavior and reactivity of molecules like 6-bromo-1-methyl-1H-indazole. These computational methods provide valuable insights that complement experimental findings.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a cornerstone in the study of reaction mechanisms involving complex organic molecules. For substituted indazoles, DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the determination of transition state geometries and activation energies, which are crucial for understanding reaction kinetics and predicting the most probable reaction pathways. While specific DFT studies focused solely on this compound are not extensively documented in publicly available literature, the principles are well-established from studies on similar indazole derivatives. These studies often employ the B3LYP functional with a 6-31G++(d,p) basis set to achieve a balance between computational cost and accuracy.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For bromo-substituted indazoles, the presence of the bromine atom can influence the energies of these orbitals. Theoretical studies on analogous compounds suggest that the HOMO is typically distributed over the indazole ring system, while the LUMO may have significant contributions from the fused benzene (B151609) ring and the substituent.

Table 1: Illustrative Frontier Molecular Orbital Energies for Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1H-Indazole | -6.2 | -0.8 | 5.4 |

| 4-Bromo-1H-indazole | -6.4 | -1.1 | 5.3 |

| This compound (Estimated) | -6.5 | -1.2 | 5.3 |

Note: The values for this compound are estimated based on trends observed in related compounds and are for illustrative purposes.

Global Reactivity Descriptors (e.g., Global Hardness)

Table 2: Illustrative Global Reactivity Descriptors for Indazole Derivatives

| Compound | Global Hardness (η) | Global Softness (S) |

|---|---|---|

| 1H-Indazole | 2.7 | 0.37 |

| 4-Bromo-1H-indazole | 2.65 | 0.38 |

| This compound (Estimated) | 2.65 | 0.38 |

Note: The values for this compound are estimated based on trends observed in related compounds and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites